molecular formula C15H13N3OS B5187794 N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide

N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide

Cat. No.: B5187794
M. Wt: 283.4 g/mol
InChI Key: MWXSTXBRQDUULV-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a benzothiadiazole ring fused with a carboxamide group and a dimethylphenyl substituent, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide typically involves the reaction of 2,5-dimethylaniline with 1,2,3-benzothiadiazole-5-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to a diverse array of derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to a range of biological effects. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide include other benzothiadiazole derivatives and carboxamide-containing compounds. Examples include:

  • N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-7-carboxamide
  • N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-4-carboxamide

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of new materials or therapeutic agents .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-9-3-4-10(2)12(7-9)16-15(19)11-5-6-14-13(8-11)17-18-20-14/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXSTXBRQDUULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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